molecular formula C13H19NO3S2 B5146146 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine

Cat. No.: B5146146
M. Wt: 301.4 g/mol
InChI Key: MCKBZWPMSBUTJJ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine is an organic compound that features a thiomorpholine ring substituted with a sulfonyl group attached to a 2-methoxy-4,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-4,5-dimethylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with thiomorpholine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonyl and thiomorpholine groups.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine involves its interaction with molecular targets through its sulfonyl and thiomorpholine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylmorpholine
  • 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperazine

Uniqueness

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to similar compounds with morpholine or piperazine rings. This uniqueness can be leveraged in the design of new materials or pharmaceuticals with specific desired properties.

Properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBZWPMSBUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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